molecular formula C15H16N6O3 B2507457 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 2034271-80-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2507457
CAS No.: 2034271-80-0
M. Wt: 328.332
InChI Key: JZOJNMURHPZRDG-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound known for its complex structure and diverse applications. It features a unique fusion of pyrido, pyrazole, and pyrimidine rings, making it a subject of significant interest in the fields of chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step processes. One common method includes the initial formation of the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine core through a condensation reaction between an appropriately substituted amine and a pyrimidine derivative. This intermediate is then coupled with a pyrazole carboxamide using standard peptide coupling reagents under mild conditions.

Industrial Production Methods: For large-scale industrial production, the process might be optimized to include high-yield reaction conditions and the use of cost-effective reagents. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring.

  • Reduction: Reduction reactions might be feasible at the carbonyl groups, leading to the formation of corresponding alcohols.

  • Substitution: It can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation can be performed using reagents like potassium permanganate.

  • Reduction might use hydrogen gas in the presence of a palladium catalyst.

  • Nucleophilic substitution can involve reagents such as sodium hydride or Grignard reagents.

Major Products Formed: The resulting products depend on the type of reaction and the specific conditions employed. Oxidation typically yields ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound's unique structure allows it to act as a key intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.

Biology: In biological research, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is studied for its potential as a biochemical probe due to its interaction with various enzymes and receptors.

Medicine: This compound exhibits promising activity in medicinal chemistry, particularly as an anti-cancer and anti-viral agent. Its ability to interfere with specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, it can be used in the development of specialized materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Compared to other compounds in its class, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its fused ring system, which enhances its stability and reactivity. Similar compounds, such as N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenyl-1H-pyrazole-5-carboxamide, share some structural similarities but differ in their chemical properties and biological activities.

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-2-21-11(5-7-18-21)13(22)17-8-9-20-14(23)10-4-3-6-16-12(10)19-15(20)24/h3-7H,2,8-9H2,1H3,(H,17,22)(H,16,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOJNMURHPZRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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